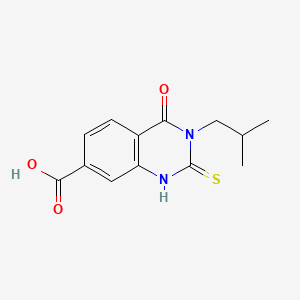

3-Isobutyl-2-mercapto-4-oxo-3,4-dihydroquinazoline-7-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

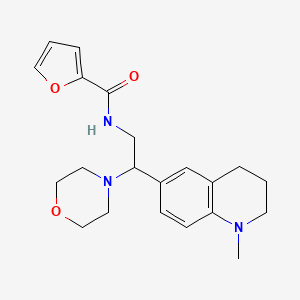

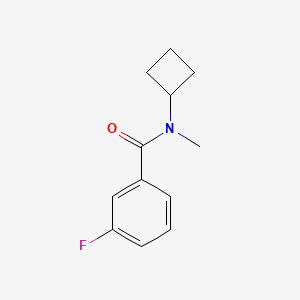

3-Isobutyl-2-mercapto-4-oxo-3,4-dihydroquinazoline-7-carboxylic acid is a chemical compound with the molecular formula C13H14N2O3S and a molecular weight of 278.33 . It is a specialty product often used in proteomics research .

Molecular Structure Analysis

The molecular structure of this compound is defined by its molecular formula, C13H14N2O3S . Unfortunately, specific details about its structure, such as bond lengths and angles, were not found in the available resources.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its boiling point, melting point, and density, are not specified in the available resources . Its molecular formula is C13H14N2O3S and it has a molecular weight of 278.33 .Applications De Recherche Scientifique

Antioxidant and Therapeutic Roles of Phenolic Acids

Phenolic acids, such as Chlorogenic Acid (CGA), have garnered attention for their wide range of biological and pharmacological effects. CGA, a dietary polyphenol found in green coffee extracts and tea, exhibits antioxidant, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, antipyretic, neuroprotective, anti-obesity, antiviral, antimicrobial, anti-hypertension, and CNS stimulator roles. It also modulates lipid and glucose metabolism, potentially offering treatments for hepatic steatosis, cardiovascular disease, diabetes, and obesity. This highlights the versatility of phenolic compounds in research and therapeutic applications (Naveed et al., 2018).

Role of Isoacids in Nutrition and Metabolism

Isoacids, including isobutyric, 2-methylbutyric, and isovaleric acid, produced in the ruminant's digestive tracts, play crucial roles in ruminal and intermediary metabolism. They serve as nutrients for ruminal cellulolytic bacteria and have been suggested to influence microbial fermentation positively. Although the direct influence on intermediary metabolism needs further investigation, supplements of isoacids in lactating cows may enhance milk production, indicating the potential of these compounds in nutritional science and animal husbandry (Andries et al., 1987).

Pharmacological Importance of Isoquinoline Derivatives

Isoquinoline derivatives are highlighted for their biological potentials, including anti-fungal, anti-Parkinsonism, anti-tubercular, anti-tumor, anti-glaucoma, anti-Alzheimer’s, anti-viral, anti-bacterial, anti-diabetic, anti-malarial effects, etc. This underscores the chemical class of isoquinoline as a significant source of pharmacotherapeutic agents, offering a template for developing novel low-molecular-weight inhibitors for various applications (Danao et al., 2021).

Applications in Environmental Remediation

The role of certain carboxylic acids and their derivatives in environmental remediation, particularly in the degradation of organic pollutants, is noteworthy. Redox mediators, in conjunction with enzymes like laccases and peroxidases, have shown promise in enhancing the degradation efficiency of recalcitrant compounds in wastewater. This indicates the potential of carboxylic acids and their derivatives in environmental science and engineering for pollution control and sustainable management practices (Husain & Husain, 2007).

Mécanisme D'action

The mechanism of action of 3-Isobutyl-2-mercapto-4-oxo-3,4-dihydroquinazoline-7-carboxylic acid is not specified in the available resources. As a compound used in proteomics research , it may interact with proteins or other biological molecules, but specific interactions and mechanisms would need to be determined experimentally.

Propriétés

IUPAC Name |

3-(2-methylpropyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O3S/c1-7(2)6-15-11(16)9-4-3-8(12(17)18)5-10(9)14-13(15)19/h3-5,7H,6H2,1-2H3,(H,14,19)(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KARRMKIQVJGJSZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN1C(=O)C2=C(C=C(C=C2)C(=O)O)NC1=S |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>41.7 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID26658265 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

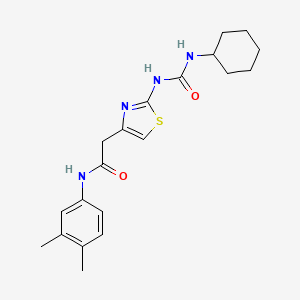

![cyclopentyl(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)methanone](/img/structure/B2726267.png)

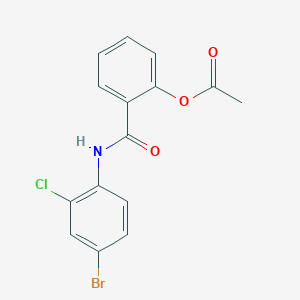

![3-[(2,6-dichlorobenzyl)sulfanyl]-N-methyl-2-thiophenecarboxamide](/img/structure/B2726273.png)

![5,6-Dimethyl-3-[2-oxo-2-[3-(6-oxo-3-phenylpyridazin-1-yl)azetidin-1-yl]ethyl]pyrimidin-4-one](/img/structure/B2726275.png)

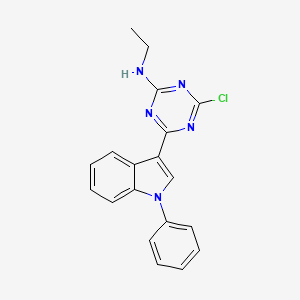

![2,4-difluoro-N-(2-(4-(phenethylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2726278.png)

![N~1~-[2-(1-cyclohexenyl)ethyl]-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B2726283.png)